5-Méthylpyrazine-2-carboxamide

Vue d'ensemble

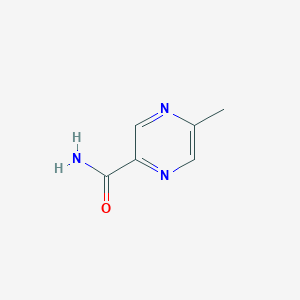

Description

5-Methylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family. It is a white crystalline powder that is soluble in water and has a melting point of 235-237°C. This compound is known for its nearly planar structure, with a dihedral angle of 2.14° between the pyrazine ring and the mean plane of the carboxamide group .

Applications De Recherche Scientifique

5-Methylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives, such as 2-bromo-5-methylpyrazine and 5,50-dimethyl-2,20-bipyrazine.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as an intermediate in the production of pharmaceutical compounds like Acipimox and Glipizide, which are used to treat hyperlipidemia and diabetes, respectively.

Industry: The compound is used in the preparation of bidentate ligands for coordinating transition metals.

Mécanisme D'action

Target of Action

It’s known that this compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The latter compound has been used to synthesize 5,50-dimethyl-2,20-bipyrazine derivatives as bidentate ligands to coordinate to transition metals .

Mode of Action

The molecular structure of the compound is nearly planar, with a dihedral angle of 214 (11) between the pyrazine ring and the mean plane of the carboxamide group . This planar structure may influence its interaction with its targets.

Biochemical Pathways

Given its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine, it may be involved in the biochemical pathways related to the function of this compound .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

Its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine suggests that it may contribute to the effects of this compound .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Analyse Biochimique

Biochemical Properties

5-Methylpyrazine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the preparation of 2-bromo-5-methylpyrazine, which is further utilized to synthesize bidentate ligands for coordination to transition metals . The compound forms hydrogen bonds, creating inversion dimers and ring motifs, which are crucial for its biochemical interactions .

Cellular Effects

5-Methylpyrazine-2-carboxamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with other molecules can lead to changes in cellular functions. For example, its interaction with proteins and enzymes can alter their activity, impacting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 5-Methylpyrazine-2-carboxamide exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with other molecules, creating stable structures that influence biochemical reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the compound’s ability to form inversion dimers and ring motifs plays a crucial role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylpyrazine-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it forms stable hydrogen bonds, which can influence its long-term effects on cellular function. The compound’s ability to maintain its structure over time is crucial for its effectiveness in biochemical applications .

Dosage Effects in Animal Models

The effects of 5-Methylpyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in biochemical research .

Metabolic Pathways

5-Methylpyrazine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of 2,5-Dimethylpyrazine, a compound important in pharmaceutical and food industries . Understanding the metabolic pathways involving 5-Methylpyrazine-2-carboxamide is crucial for its application in biochemical research.

Transport and Distribution

The transport and distribution of 5-Methylpyrazine-2-carboxamide within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s effectiveness in reaching its target sites and exerting its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-Methylpyrazine-2-carboxamide involves the catalytic oxidation of 2,5-dimethylpyrazine. This reaction is carried out in a normal pressure fixed bed reactor, where 2,5-dimethylpyrazine is diluted and oxidized in the presence of a catalyst at temperatures ranging from 150-350°C . The catalyst typically consists of a carrier such as gamma-Al2O3 and active components like metallic oxides of manganese, vanadium, titanium, and strontium .

Industrial Production Methods

Another industrial method involves an oxidation reaction in an acetic acid solvent using 2,5-dimethylpyrazine as the raw material, cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is conducted at temperatures between 90-110°C . After the reaction, the solution is cooled, crystallized, filtered, and dried to obtain 5-Methylpyrazine-2-carboxamide .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.

Substitution: It can participate in substitution reactions to form derivatives like 2-bromo-5-methylpyrazine.

Common Reagents and Conditions

Oxidation: Common reagents include air or oxygen in the presence of catalysts like gamma-Al2O3 supported metallic oxides.

Substitution: Reagents such as bromine can be used for halogenation reactions.

Major Products

Oxidation: 5-Methylpyrazine-2-carboxylic acid.

Substitution: 2-Bromo-5-methylpyrazine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazinamide: An antituberculosis agent that shares a similar pyrazine structure and mechanism of action.

2-Bromo-5-methylpyrazine: A derivative used in the synthesis of bipyrazine ligands.

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: A compound with antibacterial activities against drug-resistant bacteria.

Uniqueness

5-Methylpyrazine-2-carboxamide is unique due to its specific structural features and its role as an intermediate in the synthesis of various biologically active compounds. Its nearly planar structure and ability to form hydrogen bonds make it a valuable compound in both chemical and biological research .

Activité Biologique

5-Methylpyrazine-2-carboxamide (also known as MPCA) is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methylpyrazine-2-carboxamide has the molecular formula C6H7N3O and features a pyrazine ring with a methyl group at the 5-position and a carboxamide functional group at the 2-position. Its structural characteristics contribute to its biological activity, particularly in neuropharmacology.

1. Neuropharmacological Effects

Recent studies have demonstrated that derivatives of 5-Methylpyrazine-2-carboxamide can act as selective antagonists of the GluN2A subunit of NMDA receptors. This is significant because GluN2A-containing receptors are implicated in various neuropsychiatric disorders, including autism and schizophrenia. Compounds such as MPX-004 and MPX-007, which are analogs of 5-Methylpyrazine-2-carboxamide, have shown potent inhibitory effects on GluN2A-mediated calcium responses in cell assays, indicating their potential as therapeutic agents for these conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, a study synthesized several hydrazone derivatives from 5-Methylpyrazine-2-carboxamide and assessed their antimicrobial efficacy, revealing promising results against Gram-positive and Gram-negative bacteria .

3. Antioxidant Properties

In addition to its antimicrobial effects, 5-Methylpyrazine-2-carboxamide has shown antioxidant activity. A study involving the synthesis of carbohydrazide-based derivatives highlighted that some compounds demonstrated notable radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of hydrazone derivatives synthesized from 5-Methylpyrazine-2-carboxamide. The study assessed their antibacterial properties using standard methods against various bacterial strains. The results indicated that some derivatives exhibited higher efficacy compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

The mechanisms underlying the biological activities of 5-Methylpyrazine-2-carboxamide involve interaction with specific molecular targets:

- NMDA Receptor Modulation : By selectively inhibiting GluN2A subunits, these compounds can modulate synaptic transmission and potentially alleviate symptoms associated with neurodevelopmental disorders.

- Antioxidant Mechanism : The antioxidant properties are likely attributed to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Propriétés

IUPAC Name |

5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQCUZBVHFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374999 | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-57-3 | |

| Record name | 5-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5521-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.